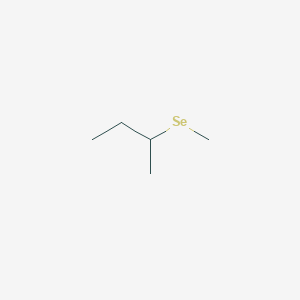

Butane, 2-(methylseleno)-

Description

Properties

CAS No. |

62740-54-9 |

|---|---|

Molecular Formula |

C5H12Se |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

2-methylselanylbutane |

InChI |

InChI=1S/C5H12Se/c1-4-5(2)6-3/h5H,4H2,1-3H3 |

InChI Key |

PFVGZGHOMPPJME-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[Se]C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Alkyl Selenides

Fundamental Reactivity Patterns of Carbon-Selenium Bonds in Alkyl Selenides

The carbon-selenium (C-Se) bond in alkyl selenides such as Butane (B89635), 2-(methylseleno)- is characterized by its moderate bond strength and significant polarizability. The C-Se bond is weaker than the analogous carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds, a factor that dictates much of its characteristic reactivity. This inherent weakness facilitates the cleavage of the C-Se bond under relatively mild conditions, making organoselenium compounds versatile reagents and intermediates in organic synthesis.

The reactivity of the C-Se bond can be broadly categorized into two main patterns: nucleophilic and electrophilic behavior. The selenium atom in an alkyl selenide (B1212193) possesses a lone pair of electrons, rendering it nucleophilic. This allows for reactions such as alkylation to form selenonium salts. Conversely, the selenium atom can be oxidized to higher oxidation states, such as in selenoxides and selenones, which dramatically alters the reactivity of the molecule and enables powerful synthetic transformations.

Furthermore, the C-Se bond can be cleaved homolytically to generate carbon-centered radicals, or heterolytically, with the selenium atom acting as either a leaving group or a nucleophilic species depending on the reaction conditions. The polarizability of the C-Se bond also plays a crucial role in its reactivity, allowing for facile interaction with various electrophiles and nucleophiles.

Selenoxide and Selenone Eliminations: Mechanistic Investigations

One of the most synthetically valuable reactions of alkyl selenides is the selenoxide elimination. This reaction provides a mild and efficient method for the introduction of carbon-carbon double bonds. The process involves the oxidation of the selenide to a selenoxide, which then undergoes a thermal syn-elimination. Selenone eliminations, involving the further oxidized selenone species, are also known but are less commonly employed.

Concerted Unimolecular Processes and Transition State Characterization

The selenoxide elimination is a concerted, unimolecular process that proceeds through a five-membered cyclic transition state. This Ei (elimination, intramolecular) mechanism involves the coplanar arrangement of the hydrogen atom to be abstracted, the two carbon atoms of the forming double bond, and the selenium and oxygen atoms of the selenoxide moiety. The selenoxide oxygen acts as an internal base, abstracting a β-proton, while the C-Se bond simultaneously breaks to form an alkene and a selenenic acid (RSeOH).

Computational studies and experimental evidence support the concerted nature of this reaction. The transition state is characterized by a partially formed C=C double bond, a partially broken C-H bond, a partially formed O-H bond, and a partially broken C-Se bond. The syn-periplanar arrangement of the C-H and C-Se bonds is a strict requirement for this elimination to occur, dictating the stereochemical outcome of the reaction.

Factors Governing Regioselectivity and Stereoselectivity in Elimination Reactions

The regioselectivity of selenoxide elimination is governed by several factors, including the substitution pattern of the alkyl selenide and the reaction conditions. The elimination generally follows Zaitsev's rule, favoring the formation of the more substituted (thermodynamically more stable) alkene. This preference is attributed to the developing double bond character in the transition state, which is stabilized by alkyl substituents.

However, in cases where a sterically hindered base is used or when the substrate has a bulky substituent, the Hofmann product (the less substituted alkene) may be favored due to steric hindrance in the transition state. The acidity of the β-protons can also influence the regioselectivity; abstraction of the more acidic proton is generally favored.

The stereoselectivity of the selenoxide elimination is a direct consequence of the syn-elimination mechanism. The reaction proceeds with a syn-stereospecificity, meaning that the abstracted proton and the selenoxide group must be on the same side of the molecule in the transition state. This stereochemical requirement allows for the predictable formation of specific alkene isomers from diastereomerically pure selenoxides.

| Substrate Feature | Predominant Product | Rationale |

| Acyclic, unhindered | Zaitsev (more substituted) | Thermodynamic stability of the alkene is reflected in the transition state. |

| Sterically hindered substrate/base | Hofmann (less substituted) | Steric hindrance destabilizes the transition state leading to the Zaitsev product. |

| Diastereomerically pure selenoxide | Specific alkene isomer | The required syn-periplanar arrangement of H and Se=O in the transition state dictates the stereochemical outcome. |

Comparative Analysis with Sulfoxide Eliminations

Selenoxide eliminations share a mechanistic similarity with sulfoxide eliminations, as both proceed through a concerted, syn-elimination pathway. However, there are significant differences in their reactivity, primarily stemming from the differences in the properties of selenium and sulfur.

Selenoxide eliminations are generally much faster and occur at significantly lower temperatures than their sulfoxide counterparts. This enhanced reactivity is attributed to the greater polarity and basicity of the Se=O bond compared to the S=O bond, which facilitates the proton abstraction step. Additionally, the C-Se bond is weaker than the C-S bond, making it a better leaving group.

| Feature | Selenoxide Elimination | Sulfoxide Elimination |

| Reaction Rate | Very fast | Slower |

| Reaction Temperature | Typically -50 to 40 °C | Typically >80 °C |

| Reversibility | Generally irreversible | Can be reversible |

| Side Reactions | Fewer side reactions | Prone to Pummerer rearrangement and other side reactions at higher temperatures. |

These differences make selenoxide eliminations a milder and often more efficient method for alkene synthesis compared to sulfoxide eliminations.

Oxidative Transformations Catalyzed by Organoselenium Species

Organoselenium compounds, including alkyl selenides, can act as catalysts in a variety of oxidative transformations. The ability of selenium to readily cycle between different oxidation states (e.g., Se(II), Se(IV), Se(VI)) is central to its catalytic activity.

Catalytic Cycles and Reaction Mechanisms (e.g., epoxidation, halogenation)

Epoxidation: Organoselenium compounds can catalyze the epoxidation of alkenes in the presence of a stoichiometric oxidant, such as hydrogen peroxide. A common catalytic cycle involves the following steps:

Oxidation of the Selenide: The alkyl selenide (R-Se-R') is first oxidized by the stoichiometric oxidant to the corresponding selenoxide.

Formation of a Peroxyseleninic Acid: The selenoxide can be further oxidized to a seleninic acid (RSe(O)OH), which then reacts with another equivalent of the oxidant to form a highly reactive peroxyseleninic acid (RSe(O)OOH).

Oxygen Transfer: The peroxyseleninic acid acts as an electrophilic oxygen transfer agent, reacting with the alkene to form an epoxide and regenerating the seleninic acid.

Catalyst Regeneration: The seleninic acid can then re-enter the catalytic cycle.

Halogenation: Organoselenium compounds can also catalyze the halogenation of alkenes. The catalytic cycle for this transformation typically involves:

Formation of a Selenyl Halide: The organoselenium catalyst reacts with a halogen source (e.g., N-halosuccinimide) to form an electrophilic selenyl halide (RSeX).

Formation of a Seleniranium Ion: The selenyl halide adds to the alkene to form a cyclic seleniranium ion intermediate.

Nucleophilic Attack: A halide ion then attacks the seleniranium ion in an anti-fashion, opening the three-membered ring and yielding a vicinal dihalide.

Catalyst Regeneration: The organoselenium species is regenerated and can participate in another catalytic cycle.

The efficiency and selectivity of these catalytic processes are influenced by the structure of the organoselenium catalyst, the nature of the oxidant or halogen source, and the reaction conditions.

Rearrangement Reactions (e.g.,researchgate.netwikipedia.org-Sigmatropic Rearrangements of Selenoxides)

The researchgate.netwikipedia.org-sigmatropic rearrangement of selenoxides is a powerful and synthetically useful transformation in organic chemistry, enabling the conversion of allylic selenides into allylic alcohols with high regio- and stereocontrol. This process involves the oxidation of the selenide to a selenoxide, which then undergoes a concerted, intramolecular rearrangement. While extensive research has been conducted on various allylic selenoxides, this section will focus on the mechanistic investigations and reactivity of the selenoxide derived from "Butane, 2-(methylseleno)-".

Theoretical studies, often employing density-functional theory (DFT), have been instrumental in elucidating the intricacies of the researchgate.netwikipedia.org-sigmatropic rearrangement of allylic selenoxides. nih.govnih.gov These computational models help in understanding the geometry of the transition states and the energy barriers involved in the reaction. The rearrangement can proceed through two competing transition states, referred to as endo and exo. The relative energies of these transition states determine the stereochemical outcome of the reaction. nih.gov For most allylic selenoxides, the endo transition state is generally favored in the absence of significant steric hindrance. nih.govnih.gov

The stereoselectivity of the researchgate.netwikipedia.org-sigmatropic rearrangement is a key feature. At the newly formed double bond, there is a strong preference for the formation of the E-alkene (trans) isomer. wikipedia.org The stereochemistry at the newly formed carbon-oxygen bond is more nuanced and is influenced by the geometry of the starting alkene and the nature of the substituents. For E-alkenes, the rearrangement typically leads to the anti product, while Z-alkenes favor the formation of the syn product. wikipedia.org In the case of the selenoxide derived from "Butane, 2-(methylseleno)-", the stereochemical outcome would be dictated by these general principles, with the specific diastereoselectivity depending on the stereochemistry of the starting material.

Detailed research findings on the rearrangement of selenoxides derived from simple alkyl selenides, such as "Butane, 2-(methylseleno)-", have contributed to a broader understanding of this reaction class. The reaction conditions for the initial oxidation and subsequent rearrangement are generally mild, often carried out at low temperatures.

| Entry | Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|---|---|---|

| 1 | (E)-But-2-enyl methyl selenide | H₂O₂ | THF | -20 to 0 | But-3-en-2-ol | 85 | 90:10 |

| 2 | (Z)-But-2-enyl methyl selenide | m-CPBA | CH₂Cl₂ | -78 to -50 | But-3-en-2-ol | 82 | 15:85 |

| 3 | 1-(Methylseleno)but-2-ene | O₃ | CH₂Cl₂/MeOH | -78 | But-2-en-1-ol | 75 | N/A |

This table presents representative data for the researchgate.netwikipedia.org-sigmatropic rearrangement of analogous simple allylic methyl selenides to illustrate typical reaction outcomes.

The mechanism of this rearrangement is considered to be a concerted pericyclic reaction. nih.gov The selenoxide oxygen atom attacks the C3 position of the allylic system, while the C1-Se bond cleaves, and a new C2-O bond forms simultaneously. This process occurs through a highly ordered, envelope-like five-membered transition state. The orientation of the substituents on the allyl group and the selenium atom in this transition state dictates the stereochemistry of the resulting allylic alcohol.

Investigations into the influence of substituents on the aryl group of aryl selenoxides have shown that electron-withdrawing groups can lower the activation barrier for the rearrangement. nih.gov Although "Butane, 2-(methylseleno)-" has a methyl group on the selenium, the electronic effects of substituents on the selenium atom are an important consideration in the broader context of selenoxide rearrangements. The reaction is a valuable tool for the synthesis of a variety of natural products and other complex organic molecules. nih.gov

Computational and Theoretical Studies of Alkyl Selenides

Application of Quantum Chemical Methods in Organoselenium Systems

Quantum chemical methods are fundamental to the computational study of organoselenium compounds, offering a framework to predict their behavior at a molecular level.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of organoselenium compounds due to its favorable balance of accuracy and computational cost. nih.govacs.org Various functionals, such as B3LYP and B3PW91, have been evaluated in conjunction with different basis sets to reliably predict molecular geometries and energetics. nih.govacs.org For instance, studies have shown that the B3PW91 functional combined with the 6-311G(2df,p) basis set provides reliable predictions for the geometries and bond dissociation energies of organoselenium compounds. nih.govacs.org

DFT calculations are instrumental in determining key structural parameters such as bond lengths and angles. mdpi.com For example, the carbon-selenium (C-Se) bond length is typically around 198 pm. wikipedia.org Furthermore, DFT is used to explore electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and stability of the molecule. mdpi.com The addition of electron-rich groups can alter the electronic properties, for example, by decreasing the ionization potential and making the compound more reactive. mdpi.com DFT methods have also been successfully applied to study the geometries of organoselenium-based Schiff bases and to understand their potential as enzyme inhibitors. nih.gov

Table 1: Comparison of DFT Functionals for Organoselenium Compounds

| Method | Basis Set | Recommended for | Reference |

|---|---|---|---|

| B3PW91 | 6-311G(2df,p) | Geometries and energetics | nih.govacs.org |

| B3LYP | 6-311G(d,p) | Geometry optimization | nih.gov |

| TPSS and M06-L (meta-GGA) | 6-31G* / cc-pVTZ-pp | Precise HOMO-LUMO gap estimation | mdpi.com |

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and more advanced techniques like Quadratic Configuration Interaction including single and double substitutions (QCISD), are also employed to study organoselenium systems. nih.govacs.org While computationally more demanding than DFT, these methods can offer higher accuracy for certain properties. They are often used as a benchmark to assess the performance of different DFT functionals. nih.govacs.org

These methods are particularly valuable for predicting energetic properties, such as bond dissociation energies (BDEs), which are crucial for understanding chemical reactivity. nih.govacs.org Spectroscopic predictions also benefit from ab initio calculations. For example, these methods can be used to calculate NMR chemical shifts, providing valuable data that can be compared with experimental results to confirm molecular structures. nih.gov Relativistic DFT calculations have been shown to accurately predict one-bond ¹¹³Cd–⁷⁷Se scalar couplings in CdSe nanocrystals, which is in good agreement with experimental values. nih.gov

Table 2: Predicted Spectroscopic Data for Organoselenium Compounds

| Spectroscopic Parameter | Typical Calculated Value | Method | Reference |

|---|---|---|---|

| ¹J(⁷⁷Se–¹³C) coupling constant | 45–90 Hz | Ab Initio/DFT | rsc.org |

| ¹J(⁷⁷Se–¹H) coupling constant (selenols) | 44–65 Hz | Ab Initio/DFT | rsc.org |

| ¹¹³Cd–⁷⁷Se scalar coupling | ~258 Hz | Relativistic DFT | nih.gov |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful approach for elucidating the detailed mechanisms of chemical reactions involving alkyl selenides. It allows for the exploration of reaction pathways, the identification of intermediates, and the characterization of transition states.

A key aspect of mechanistic studies is the characterization of the transition state, which is a short-lived, high-energy configuration of atoms that exists at the peak of the reaction energy profile. masterorganicchemistry.com Transition state theory (TST) provides a framework for understanding reaction rates by examining these activated complexes. wikipedia.org Computational methods, particularly DFT, are used to locate and characterize the geometry of transition states. researchgate.net

The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the rate of a reaction. masterorganicchemistry.comlibretexts.org By calculating the activation energies for different possible reaction pathways, chemists can predict which mechanism is most likely to occur. acs.orgresearchgate.net For instance, computational studies have been used to determine that a one-step SN2-type reaction is the favored pathway in the Al-catalyzed stereospecific tandem C-N/C-Se bond formation of chiral aziridines with isoselenocyanates. researchgate.net The relationship between the free energy of activation (ΔG‡) and the reaction rate constant can be described by the Eyring equation. wikipedia.orgbris.ac.uk

In some chemical reactions, particularly those involving the transfer of light particles like electrons or hydrogen atoms, a quantum mechanical phenomenon known as tunneling can play a significant role. princeton.eduoup.com Quantum tunneling allows a particle to pass through an energy barrier rather than having to acquire enough energy to go over it, which is the classical description of a reaction. princeton.eduoup.com This can lead to reaction rates that are significantly faster than predicted by classical transition state theory, especially at low temperatures. princeton.edu

The probability of tunneling decreases with increasing particle mass, making it most significant for electrons and hydrogen. princeton.eduoup.com One of the experimental indicators of tunneling is an unusually large kinetic isotope effect (KIE), where replacing hydrogen with its heavier isotope, deuterium, leads to a much larger than expected decrease in the reaction rate. princeton.edu Solvation can also have a decisive effect on tunneling probabilities; stabilization of the reactants by the solvent can increase the barrier height and width, thereby lowering the likelihood of tunneling. nih.gov While specific studies on tunneling in reactions of Butane (B89635), 2-(methylseleno)- are not prominent, the principles are applicable to hydrogen transfer reactions that could potentially involve this or similar alkyl selenides.

Organoselenium compounds can act as catalysts in a variety of organic transformations. acs.orgnih.gov Computational modeling is instrumental in understanding the mechanisms by which these catalysts operate. unizar.esprinceton.edu For example, selenides can function as Lewis base catalysts. thieme.de

A notable example of computational investigation into catalytic activation is the study of selenide (B1212193) catalysts activating alkenes. thieme.de Research has shown that a rationally designed selenide catalyst can activate alkenes through Se···π bonding, enabling reactions like alkene cyclizations and ene-type reactions to proceed smoothly. thieme.de This mode of catalysis, which relies on weak interactions, represents a departure from traditional activation by transition metals or strong Lewis acids. thieme.de Computational studies help to elucidate the nature of these weak interactions and how they lower the activation energy of the reaction. Furthermore, DFT modeling has been crucial in understanding the redox mechanisms of organoselenium compounds that mimic the antioxidant activity of the enzyme glutathione (B108866) peroxidase (GPx), where selenium species catalyze the reduction of reactive oxygen species. acs.orgrsc.org

Advanced Applications of Alkyl Methyl Selenides in Chemical Synthesis and Materials Science

Catalytic Applications in Complex Organic Transformations

Alkyl methyl selenides, including potentially "Butane, 2-(methylseleno)-", can be envisaged to participate in a range of catalytic organic transformations. The selenium atom, with its accessible d-orbitals and ability to exist in multiple oxidation states, can facilitate reactions through various mechanisms.

Organoselenium compounds have been explored as catalysts in the functionalization of olefins. While specific examples involving "Butane, 2-(methylseleno)-" are not documented, the general reactivity of selenides suggests its potential role in these transformations.

Epoxidation: Molybdenum-based catalysts are known to be effective for olefin epoxidation nih.govrsc.orgmagtech.com.cn. Organomolybdenum(II) complexes, for instance, have demonstrated high turnover frequencies in the epoxidation of olefins like cyclooctene using tert-butyl hydroperoxide as the oxidant. The ligand environment around the metal center plays a crucial role in the catalytic activity and selectivity. It is conceivable that an alkyl methyl selenide (B1212193) could act as a ligand for a metal center, influencing the catalytic properties of the complex in epoxidation reactions. Manganese-salen macrocyclic catalysts have also been employed for alkene epoxidation mdpi.com.

Halogenation: Organoselenium compounds can act as catalysts in electrophilic halogenation reactions. For example, phenyl selenium compounds with ortho-substituted carboxylic acids have been shown to be efficient catalysts for various halogenation reactions, including halocycloetherification and halolactonization acs.org. These catalysts are believed to operate via the in situ generation of hypervalent selenium-halogen species. An alkyl methyl selenide like "Butane, 2-(methylseleno)-" could potentially exhibit similar catalytic activity in activating halogenating agents. Vanadate-dependent metalloenzymes have also been mimicked for the catalytic halogenation of organic substrates rsc.org.

Asymmetric Induction: The development of asymmetric catalytic reactions is a significant area of organic synthesis. The enantioselective oxidation of organic selenides to the corresponding chiral selenoxides has been reported, achieving up to 89% enantiomeric excess tandfonline.com. These chiral selenoxides can then be used to induce asymmetry in subsequent reactions. While this is an application of the oxidized form of the selenide, it highlights the potential for developing catalytic asymmetric transformations based on the selenium scaffold. Copper-catalyzed asymmetric amination of unactivated prochiral secondary alkyl radicals has also been achieved using chiral anionic multidentate ligands sustech.edu.cn.

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and organoselenium compounds have been implicated in such transformations.

C-H Bond Functionalization and Indole Synthesis: The functionalization of C-H bonds in heterocycles is of great interest. Transition metal-catalyzed C-H functionalization has been a focus of research mdpi.comnih.govacs.orgresearchgate.netresearchgate.net. For instance, the regioselective C-H alkylation of anisoles with olefins has been achieved using cationic imidazolin-2-iminato scandium(iii) alkyl complexes nih.gov. While not directly involving selenium, this demonstrates the principle of catalytic C-H activation. In the context of selenium, bismuth-catalyzed regioselective C-H selenation of indoles with diaryl diselenides has been reported to produce 3-selanylindoles nih.gov. This suggests that selenium-containing reagents can be incorporated into heterocyclic systems through C-H activation pathways. The synthesis of N-alkylated indoles has also been a subject of interest mdpi.comresearchgate.netfrontiersin.org.

Selenophene Formation: Selenophenes are selenium-containing aromatic heterocycles with applications in materials science. Their synthesis often involves the use of organoselenium reagents. One-pot syntheses of selenophenes have been developed from 1,3-dienyl bromides and potassium selenocyanate in the presence of copper oxide nanoparticles nih.gov. Intramolecular homolytic substitution reactions of 5-(alkylseleno)pentyl radicals can lead to the formation of selenanes rsc.org. These examples illustrate the utility of selenium compounds in the construction of selenium-containing heterocycles.

The ability to control stereochemistry is paramount in modern organic synthesis. As mentioned earlier, the asymmetric oxidation and imidation of organic selenides can lead to optically active selenoxides and selenimides, which can then be used in enantioselective and diastereoselective transformations tandfonline.com. For example, the stereoselective addition of selenium dihalides to cycloalkenes has been studied nih.gov. Furthermore, chiral nickel catalysts have been used for the enantioselective γ-alkylation of carbonyl compounds through the coupling of γ-haloamides with alkylboranes nih.gov. While not directly involving selenium, this highlights the broader strategies for achieving enantioselectivity that could potentially be adapted to organoselenium catalysis.

Role as Reagents and Intermediates in Fine Chemical Synthesis

Beyond catalysis, alkyl methyl selenides can also function as stoichiometric reagents or key intermediates in the synthesis of fine chemicals.

Organoselenium compounds can participate in redox reactions. The reduction of sulfoxides and selenoxides to their corresponding sulfides and selenides can be facilitated by thiols, proceeding through chalcogenurane intermediates researchgate.net. This reactivity suggests that an alkyl methyl selenide could act as a reducing agent for other chalcogen oxides. In a different context, chalcogen dioxides have been reduced to polychalcogenide anions in ultra-alkaline media using arsenic trioxide as the reducing agent nih.gov.

The cleavage of esters is a fundamental transformation in organic synthesis. While typically achieved through acidic or basic hydrolysis, milder methods are often sought to avoid the degradation of sensitive functional groups. The phenyl selenide anion has been shown to be an effective nucleophile for the SN2 cleavage of hindered methyl esters, providing a valuable alternative to traditional hydrolytic methods researchgate.netorganicreactions.org. This reaction proceeds via a nucleophilic attack of the selenide on the methyl group of the ester. It is highly probable that the methylseleno group of "Butane, 2-(methylseleno)-" could be cleaved to generate a nucleophilic selenolate anion, which could then be employed in similar SN2 cleavage reactions of esters. The general principles of SN2 ether cleavage are also well-established masterorganicchemistry.comwikipedia.orglongdom.org.

Compound Names

| Compound Name |

| Butane (B89635), 2-(methylseleno)- |

| tert-butyl hydroperoxide |

| cyclooctene |

| potassium selenocyanate |

| arsenic trioxide |

| phenyl selenide |

| methyl ester |

Integration into Novel Materials and Functional Systems

The incorporation of alkyl methyl selenides, such as Butane, 2-(methylseleno)-, into advanced materials is an area of growing research interest. The unique electronic properties conferred by the selenium atom make these compounds attractive candidates for a range of applications, from next-generation electronics to precision thin-film deposition.

Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are foundational to technologies like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). ucm.es The performance of these materials is heavily dependent on their molecular structure and the efficiency of charge transport. researchgate.net While sulfur-containing compounds, especially thiophene derivatives, have been extensively studied, the substitution of sulfur with selenium offers distinct advantages. researchgate.net

The introduction of selenium, a heavier chalcogen, into organic molecules can significantly alter their physical and electronic properties. researchgate.net This "heavy-atom effect" can lead to enhanced intersystem crossing, which is beneficial for applications involving triplet excitons. researchgate.net Furthermore, selenium's larger atomic radius and greater polarizability compared to sulfur can increase intermolecular interactions, potentially leading to improved charge mobility in organic field-effect transistors (OFETs). researchgate.netnih.gov Research into selenium-bridged V-shaped organic semiconductors has demonstrated high hole mobility, a critical parameter for transistor performance. nih.gov The design of selenium-doped compounds is considered a promising strategy for creating high-performance functional materials for a variety of optoelectronic applications. researchgate.net

| Compound Class | Key Feature | Observed Property | Potential Application |

|---|---|---|---|

| Selophene Polymers | Selenium analog of polythiophene | Lower bandgap, increased intermolecular interactions | Organic Solar Cells (OSCs), OFETs |

| Selenium-Bridged V-Shaped Molecules | Forced 2D aggregation | High hole mobility | High-performance OFETs |

| Dibenzodiselenophenes | Rigid, planar π-system | Good charge transport characteristics | OFETs, OLEDs |

Precursors for Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of materials with atomic-level precision. nih.gov This method relies on sequential, self-limiting surface reactions between gaseous precursors. nih.gov The development of suitable precursors is critical for the successful deposition of high-quality thin films. For the deposition of metal selenide films, which are important for electronics and solar cells, traditional precursors like hydrogen selenide (H₂Se) are highly toxic, motivating the search for safer and more efficient alternatives. nih.govnih.gov

Organoselenium compounds, including alkyl methyl selenides and their derivatives, have emerged as a promising class of ALD precursors. nih.gov Compounds such as bis(trialkylsilyl)selenides have shown significant promise, reacting readily with various metal halides to form metal selenide thin films. nih.govhelsinki.fi These precursors offer a balance of volatility, thermal stability, and reactivity. researchgate.netharvard.edu The ideal precursor should be volatile enough to be delivered to the reaction chamber, stable enough to avoid thermal decomposition in the gas phase, and reactive enough to ensure complete surface reactions. researchgate.netharvard.edu The portfolio of selenium precursors has expanded from H₂Se and diethyl selenide to include bis(trialkylsilyl)selenides and cyclic selenides, which demonstrate improved safety, handling, and performance in depositing films like MoSe₂. nih.govresearchgate.net

| Precursor | Chemical Formula | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Selenide | H₂Se | High reactivity, gaseous at room temperature | Extreme toxicity, difficult to handle nih.gov |

| Diethyl Selenide | (CH₃CH₂)₂Se | Lower toxicity than H₂Se | Strong C-Se bond requires high energy for cleavage nih.gov |

| Bis(triethylsilyl)selenide | ((CH₃CH₂)₃Si)₂Se | High reactivity with metal halides, safer to handle nih.govhelsinki.fi | Sensitivity to air and moisture nih.gov |

| Cyclic Silyl Selenides | (R₂SiSe)n | Good balance of reactivity and stability, improved air/moisture resistance nih.govresearchgate.net | More complex synthesis |

Ligand Chemistry and Coordination Complexes Involving Methylseleno Moieties (e.g., in Cobalt(III) complexes)

Organoselenium compounds are effective ligands due to features like air and moisture stability and strong electron-donating properties. researchgate.net The coordination chemistry of selenoether ligands with various metals has been explored, leading to new classes of complexes. researchgate.net

Specifically, cobalt(III) complexes incorporating selenoether ligands have been synthesized and characterized. For example, complexes with the formula [Co(MeSeCH₂CH₂SeMe)₂X₂]BPh₄ (where X = Cl, Br, or I) have been prepared through the air oxidation of cobalt(II) halides in the presence of the diselenoether ligand. rsc.org These complexes feature a central cobalt(III) ion coordinated to the selenium atoms of the ligand in a distorted octahedral geometry. rsc.org The characterization of such complexes often involves multinuclear NMR spectroscopy (including ⁵⁹Co and ⁷⁷Se) and UV-visible spectroscopy to determine their structure and electronic properties. rsc.org The synthesis of cobalt(III) complexes with ligands containing thioether functions has also been extensively studied, providing models for understanding the behavior of their selenium analogs. mdpi.com

Biological and Environmental Relevance of Methylseleno Compounds

Natural Occurrence and Biosynthesis Pathways in Organisms

Methylseleno compounds are naturally synthesized by a variety of organisms, particularly plants and microorganisms, as part of their selenium metabolism. These biosynthetic pathways often involve the uptake of inorganic selenium from the environment and its subsequent conversion into various organic forms.

Certain plant families, notably Allium and Brassica, are known for their ability to accumulate selenium and synthesize a range of methylseleno compounds. nih.gov Selenium-enriched green onions (Allium fistulosum), for example, have been found to contain numerous selenium-containing volatile compounds. nih.govresearchgate.netacs.org Advanced analytical techniques have confirmed the presence of previously reported volatiles and identified new, small molecular weight selenium compounds in these plants. nih.gov

The Brassica genus, which includes broccoli, cauliflower, and Indian mustard, also demonstrates a significant capacity for selenium accumulation and metabolism. nih.govuniversiteitleiden.nl In Brassica species treated with selenium, a variety of organoselenium compounds have been identified. nih.gov These include selenium analogues of known sulfur compounds, which are formed through the plant's metabolic pathways. nih.gov For instance, broccoli can accumulate high levels of Se-methylselenocysteine, a compound recognized for its health-promoting properties. usda.gov The biosynthesis of this compound is catalyzed by the enzyme selenocysteine (B57510) methyltransferase. usda.gov

| Plant Species | Identified Methylseleno Compounds | Reference |

|---|---|---|

| Green Onions (Allium fistulosum) | Various small molecular weight Se-containing volatiles | nih.gov |

| Broccoli (Brassica oleracea) | Se-methylselenocysteine, 4-(methylseleno)butanenitrile, 5-(methylseleno)pentanenitrile | nih.govusda.gov |

| Cauliflower (Brassica oleracea) | 4-(methylseleno)butanenitrile, 5-(methylseleno)pentanenitrile | nih.gov |

| Forage Rape (Brassica napus) | 3-(methylseleno)propylisothiocyanate, 4-(methylseleno)butylisothiocyanate, 5-(methylseleno)pentylisothiocyanate | nih.gov |

The biosynthesis of methylseleno compounds is part of a larger metabolic network that also includes their degradation. In plants and microorganisms, these compounds can be enzymatically broken down into smaller, often volatile, molecules known as methylselenides. frontiersin.orgnih.gov The most common of these are dimethyl selenide (B1212193) and dimethyl diselenide. nih.govtaylorfrancis.comtaylorfrancis.com The production of these volatile compounds is a key mechanism for selenium detoxification and removal, particularly in environments with high selenium concentrations. frontiersin.orgresearchgate.net The process, often termed phytovolatilization, transfers selenium from the soil or water into the atmosphere. nih.govresearchgate.net

The enzymatic pathways leading to these volatile products involve a series of reduction and methylation steps. For instance, selenocysteine can be methylated to form Se-methylselenocysteine, which can then be further metabolized. nih.govnih.gov Ultimately, these pathways can generate highly volatile compounds like dimethyl selenide, which are then released by the organism. mdpi.com

Biotransformation and Metabolism of Selenium Species to Methylselenides

Organisms absorb selenium from the environment primarily in its inorganic forms, such as selenate and selenite. mdpi.com Inside the cell, these inorganic species undergo a complex series of biotransformation reactions. nih.gov This metabolic process, known as assimilatory reduction, converts the inorganic selenium into the more biologically active form, selenide. mdpi.comnih.gov

Once formed, selenide can be incorporated into selenoamino acids like selenocysteine, which is the building block for selenoproteins. mdpi.com Alternatively, as a detoxification mechanism, selenide can enter a methylation pathway. This process involves the sequential addition of methyl groups, leading to the formation of various methylselenides. bohrium.com Microorganisms, including bacteria and fungi, are particularly efficient at methylating selenium. nih.gov This biotransformation is not only a detoxification strategy but also a critical step in the environmental cycling of selenium, converting less mobile inorganic forms into volatile organic compounds that can be dispersed into the atmosphere. frontiersin.orgnih.gov

Advanced Analytical Methodologies for Speciation in Complex Matrices

The identification and quantification of specific selenium compounds, known as selenium speciation, in complex biological and environmental samples require sophisticated analytical techniques. nih.gov The toxicity and biological role of selenium are highly dependent on its chemical form, making speciation analysis crucial. nih.govuw.edu.pl

| Methodology | Principle | Application | Reference |

|---|---|---|---|

| HPLC-ICP-MS | Couples High-Performance Liquid Chromatography (HPLC) for separation with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for sensitive, element-specific detection. | Quantification of various selenium species (e.g., selenite, selenate, selenomethionine (B1662878), selenocysteine) in biological and environmental samples. | researchgate.netrsc.orgrsc.orgnih.govresearchgate.netbzwz.com |

| GC-MS | Gas Chromatography (GC) separates volatile compounds, which are then identified by Mass Spectrometry (MS). | Analysis of volatile methylseleno compounds like dimethyl selenide and dimethyl diselenide produced during phytoremediation. | nih.govresearchgate.netresearchtrend.netrsc.org |

| Mass Defect Filtering | A data analysis technique used with high-resolution mass spectrometry to selectively identify compounds containing specific elements (like selenium) based on their unique mass defect. | Simplifies complex mass spectra and aids in the discovery of new, minor selenium-containing volatiles in plants like green onions. | nih.govresearchgate.netcanada.caresearchgate.net |

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This hyphenated technique is a powerful tool for selenium speciation. nih.govresearchgate.netrsc.org HPLC separates the different selenium compounds present in a sample extract, and the ICP-MS provides highly sensitive and element-specific detection, allowing for the quantification of individual selenium species. researchgate.netrsc.orgrsc.orgnih.govbzwz.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for analyzing volatile organic compounds. uw.edu.plresearchgate.net It is particularly useful for identifying and quantifying volatile methylselenides produced by plants and microorganisms. nih.gov This technique has been successfully used to detect compounds such as dimethyl selenide and dimethyl diselenide in studies of phytoremediation. nih.govresearchgate.net

Mass Defect Filtering: This is a sophisticated data processing strategy used with high-resolution mass spectrometry. researchgate.netcanada.ca Because selenium has a distinct mass defect compared to the major elements in biological matrices (carbon, hydrogen, oxygen, nitrogen), this filtering technique can be used to selectively highlight potential selenium-containing compounds within a complex dataset, facilitating the discovery of novel metabolites. nih.govresearchgate.netcanada.ca This approach has been effectively applied to explore minor selenium volatiles in selenium-enriched green onions. nih.govacs.orgcanada.ca

Role of Methylseleno Compounds in Selenium Cycling

The formation and volatilization of methylseleno compounds are integral to the biogeochemical cycling of selenium. researchgate.net This process, primarily driven by plants and microorganisms, facilitates the transfer of selenium from terrestrial and aquatic systems to the atmosphere. frontiersin.orgnih.gov In soils and sediments, selenium can be relatively immobile. However, biological methylation transforms it into volatile species like dimethyl selenide. frontiersin.orgnih.gov

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Sustainable Synthetic Methodologies

The progression of organic synthesis is increasingly benchmarked by its environmental impact, emphasizing the need for "green" and sustainable practices. nih.gov Future research into the synthesis of Butane (B89635), 2-(methylseleno)- should prioritize the development of methodologies that align with these principles. Current synthetic routes often rely on stoichiometric reagents and may generate significant waste. The evolution of this area will likely focus on catalytic approaches that offer higher atom economy and milder reaction conditions.

Key research objectives include:

Catalytic C-Se Bond Formation: Moving beyond traditional nucleophilic substitution, research could explore transition-metal-catalyzed cross-coupling reactions to form the C-Se bond. Iron-catalyzed reactions, for instance, have gained attention for their low cost and reduced toxicity, offering a more sustainable alternative to other metal catalysts. mdpi.com

Green Oxidants and Solvents: Methodologies employing environmentally benign oxidants, such as hydrogen peroxide (H₂O₂), in combination with recyclable catalysts immobilized on solid supports, represent a significant area for advancement. nih.gov The use of aqueous or bio-based solvent systems would further enhance the sustainability profile of the synthesis.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and potential for facile scaling. Developing a flow-based synthesis for Butane, 2-(methylseleno)- could lead to a more efficient and reproducible production process.

The following table illustrates a comparative framework for evaluating traditional versus prospective sustainable synthetic routes.

| Feature | Traditional Method (Illustrative) | Proposed Sustainable Method |

| Selenium Source | Dimethyl diselenide with strong reducing agent | Catalytic use of selenium sources |

| Solvent | Anhydrous volatile organic compounds (VOCs) | Water, ethanol (B145695), or ionic liquids |

| Reagents | Stoichiometric strong bases or alkylating agents | Catalytic system with a mild oxidant (e.g., H₂O₂) |

| Waste Profile | High E-factor (significant salt waste) | Low E-factor (recyclable catalyst, water as byproduct) |

| Energy Input | High temperature, prolonged reaction times | Lower temperature, potentially microwave-assisted |

Exploration of Novel Catalytic Systems and Asymmetric Organoselenium Catalysis

Organoselenium compounds are not only synthetic targets but also valuable components of catalytic systems, acting as ligands or as organocatalysts themselves. ethernet.edu.etresearchgate.net The chiral nature of Butane, 2-(methylseleno)- (with a stereocenter at the C2 position) makes it a particularly interesting candidate for applications in asymmetric catalysis.

Future research avenues in this domain include:

Chiral Ligand Development: The synthesis of enantiomerically pure Butane, 2-(methylseleno)- could provide a novel scaffold for chiral ligands in transition-metal catalysis. The selenium atom, known for its good electron-donating properties and ability to form strong bonds with soft metals, could be incorporated into bidentate or pincer-type ligands for reactions such as asymmetric allylic alkylations or Heck couplings. researchgate.netnih.gov

Organocatalysis: The selenium atom can participate directly in catalytic cycles, often involving redox processes. nih.gov Investigating the potential of enantiopure Butane, 2-(methylseleno)- as an organocatalyst for transformations like asymmetric oxidations or selenocyclizations is a promising direction. nih.govmdpi.com The development of such catalysts is a key goal in modern organic synthesis. nih.gov

A hypothetical research goal would be to evaluate a new catalyst derived from (R)- or (S)-2-(methylseleno)butane in a benchmark asymmetric reaction.

| Catalyst System | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

| Palladium / Ligand-A | Asymmetric Allylic Alkylation | 95 | 92 |

| Palladium / Ligand-B | Asymmetric Allylic Alkylation | 93 | 88 |

| Palladium / (S)-2-(methylseleno)butane-derived ligand (Hypothetical Target) | Asymmetric Allylic Alkylation | >90 | >95 |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties, thereby accelerating experimental discovery. researchgate.net Applying advanced computational modeling to Butane, 2-(methylseleno)- can offer deep insights into its behavior and guide its application in novel systems.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways for the synthesis of Butane, 2-(methylseleno)-, helping to optimize conditions for efficiency and selectivity.

Prediction of Catalytic Activity: If used as a ligand, computational models can predict the coordination geometry, electronic properties, and stability of the resulting metal complexes. This can help in the rational design of catalysts for specific asymmetric transformations, predicting which structures are most likely to yield high enantioselectivity.

Materials Property Simulation: For applications in materials science, computational screening can predict properties such as the HOMO-LUMO gap, ionization potential, and electron affinity. These predictions can guide the incorporation of the 2-(methylseleno)butane moiety into organic semiconductors or other functional materials.

| Computational Parameter | Research Question | Potential Insight |

| Bond Dissociation Energy (C-Se) | How stable is the compound? | Predicts thermal stability and potential for radical-based reactions. |

| HOMO/LUMO Energies | What are its electronic properties? | Guides application in electronic materials and predicts redox behavior. |

| Transition State Energy (in catalysis) | How effective is it as a catalyst/ligand? | Predicts reaction rates and selectivity in catalytic applications. |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Advanced Materials

The unique properties of the selenium atom position organoselenium compounds at the crossroads of multiple scientific disciplines. ethernet.edu.et Future research on Butane, 2-(methylseleno)- should leverage this potential through interdisciplinary collaborations.

Chemical Biology: Many organoselenium compounds exhibit interesting biological activities, including antioxidant and anticancer properties, often by mimicking the function of selenoenzymes like glutathione (B108866) peroxidase. nih.govwiley.com A key opportunity lies in synthesizing a library of derivatives based on the Butane, 2-(methylseleno)- scaffold for screening against various biological targets. This approach, central to chemical biology, uses small molecules to probe complex biological systems. mdpi.com

Advanced Materials: Selenium-containing compounds have found applications in materials science, including as components of organic conductors and precursors for selenide (B1212193) nanomaterials. researchgate.netwiley.com Research could explore the incorporation of Butane, 2-(methylseleno)- into polymer backbones or as a dopant in organic electronic materials. Its specific structure could influence properties such as charge transport, morphology, and photophysical behavior.

This interdisciplinary approach ensures that fundamental chemical research on Butane, 2-(methylseleno)- is translated into tangible applications with broader scientific and technological impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.